molecular formula C17H19ClN2O4 B1139518 but-2-enedioic acid;2-(6-chloropyridin-3-yl)-9-azabicyclo[4.2.1]non-2-ene

but-2-enedioic acid;2-(6-chloropyridin-3-yl)-9-azabicyclo[4.2.1]non-2-ene

Cat. No.: B1139518
M. Wt: 350.8 g/mol
InChI Key: DZFRKSLRKAKJIB-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Isomeric Considerations

The systematic nomenclature of this compound presents several layers of complexity due to its binary nature and stereochemical considerations. The primary active component, 2-(6-chloropyridin-3-yl)-9-azabicyclo[4.2.1]non-2-ene, contains a bicyclic framework with specific positional and stereochemical descriptors that vary across different chemical databases.

According to PubChem records, the base compound exists in multiple stereoisomeric forms. The (6S)-configuration is documented with the IUPAC name "(6S)-2-(6-chloropyridin-3-yl)-9-azabicyclo[4.2.1]non-2-ene" and assigned PubChem CID 44266835. However, alternative positional numbering systems identify the same structural framework as "5-(6-Chloro-3-pyridinyl)-9-azabicyclo[4.2.1]non-4-ene," demonstrating the inherent challenges in bicyclic nomenclature.

The Chemical Abstracts Service provides the most definitive systematic name as "(1R,6R)-2-(6-Chloro-3-pyridinyl)-9-azabicyclo[4.2.1]non-2-ene," which incorporates both chiral center designations and establishes the absolute configuration. This nomenclature reflects the presence of two stereogenic centers within the bicyclic framework, with the (1R,6R) designation indicating the spatial arrangement of substituents relative to the nitrogen-containing bridge system.

The fumarate salt formation involves the (E)-but-2-enedioic acid component, which represents the trans-configuration of the dicarboxylic acid. The complete systematic name for the salt complex becomes "(E)-but-2-enedioic acid;2-(6-chloropyridin-3-yl)-9-azabicyclo[4.2.1]non-2-ene". This nomenclature explicitly identifies both the geometric isomerism of the fumaric acid component and the structural identity of the organic base.

Synonymous Designations and Registry Identifiers

The compound demonstrates extensive synonymous terminology across pharmaceutical and chemical literature. The most prevalent designation is UB 165 fumarate, which serves as both a research code and commercial identifier. Alternative designations include "UB-165" and "Ub 165," reflecting variations in hyphenation conventions across different sources.

Database-specific nomenclature reveals additional complexity in designation patterns. ChEMBL identifies the base compound as CHEMBL275466 and CHEMBL63102, depending on the specific stereoisomeric form referenced. These identifiers correspond to different entries within the ChEMBL database system, highlighting the importance of stereochemical specification in chemical registry systems.

Commercial suppliers utilize various proprietary designations for catalog purposes. BLD Pharm catalogs the compound under the designation "Ub 165" with molecular formula C₁₃H₁₅ClN₂ for the base component. DC Chemicals maintains similar nomenclature with the designation "UB-165" and provides comprehensive analytical data including nuclear magnetic resonance and mass spectrometry confirmations.

The PubChem database maintains multiple entries for different forms and salts of this compound. The fumarate salt complex receives PubChem CID 71297058, while the free base forms are assigned separate identifiers including CID 44266835 for the (6S)-isomer and CID 4694339 for alternative positional numbering systems.

Structural Descriptors: InChI, SMILES, and CAS Registry Analysis

The International Chemical Identifier (InChI) system provides unambiguous structural representation for both components of this binary compound. The fumarate salt complex generates the InChI string: "InChI=1S/C13H15ClN2.C4H4O4/c14-13-7-4-9(8-15-13)11-3-1-2-10-5-6-12(11)16-10;5-3(6)1-2-4(7)8/h3-4,7-8,10,12,16H,1-2,5-6H2;1-2H,(H,5,6)(H,7,8)/b;2-1+/t10-,12-;/m1./s1". This comprehensive descriptor incorporates both molecular connectivity and stereochemical information.

The corresponding InChI Key "QCCWLRKZEUWEJU-CMABEYDLSA-N" serves as a hashed version of the complete InChI string, providing a compact identifier suitable for database searching and cross-referencing. For the base compound alone, the CAS registry system provides the InChI string "InChI=1S/C13H15ClN2/c14-13-7-4-9(8-15-13)11-3-1-2-10-5-6-12(11)16-10/h3-4,7-8,10,12,16H,1-2,5-6H2/t10-,12-/m1/s1" with the corresponding InChI Key "TVSNVPGPFGAKPT-ZYHUDNBSSA-N".

SMILES notation provides an alternative linear representation system for structural encoding. The canonical SMILES for the base compound appears as "C1CC2CCC(N2)C(=C1)C3=CN=C(C=C3)Cl". The stereochemical SMILES representation incorporates chiral center designations as "C1C[C@H]2CCC(N2)C(=C1)C3=CN=C(C=C3)Cl". For the complete fumarate salt, the SMILES string extends to include both components: "CN(CCCN1CCC2=CC(=C(C=C2CC1=O)OC)OC)C[C@H]3CC4=CC(=C(C=C34)OC)OC.C(=C/C(=O)O)\C(=O)O".

Properties

IUPAC Name

but-2-enedioic acid;2-(6-chloropyridin-3-yl)-9-azabicyclo[4.2.1]non-2-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClN2.C4H4O4/c14-13-7-4-9(8-15-13)11-3-1-2-10-5-6-12(11)16-10;5-3(6)1-2-4(7)8/h3-4,7-8,10,12,16H,1-2,5-6H2;1-2H,(H,5,6)(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZFRKSLRKAKJIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CCC(N2)C(=C1)C3=CN=C(C=C3)Cl.C(=CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

The process employs a Co(acac)₂(dppe)/Zn/ZnI₂ catalytic system (10 mol% Co, 30 mol% Zn, 20 mol% ZnI₂) in 1,2-dichloroethane (DCE) at 60°C for 20 hours. The reaction proceeds via a [6π + 2π]-cycloaddition mechanism, where the azepine acts as a 6π component and the alkyne as a 2π component.

Key Steps :

  • Preparation of N-Carbocholesteroxyazepine :

    • Cholesteryl azidoformate undergoes thermal decomposition in benzene at 125°C to yield N-carbocholesteroxyazepine (60% yield).

  • Cycloaddition with Alkynes :

    • Terminal alkynes (e.g., phenylacetylene) react with the azepine derivative under catalytic conditions to form the bicyclic framework (79–95% yield).

Substrate Scope and Yields

The method accommodates diverse alkynes, as demonstrated in Table 1.

Table 1. Yields of 9-Azabicyclo[4.2.1]non-2-ene Derivatives via Co-Catalyzed Cycloaddition

Alkyne SubstituentYield (%)Notes
Phenyl95Optimal electronic interaction
Ethynylcyclohexane87Steric hindrance tolerated
Propargyl alcohol79Polar groups require TFE solvent

TFE = Trifluoroethanol

Enzymatic Resolution for Stereochemical Control

The (1R,6R) configuration is achieved via Candida antarctica lipase B (CAL-B)-mediated kinetic resolution of racemic intermediates.

Process Overview

Racemic bicyclic alcohols are subjected to CAL-B in the presence of vinyl butyrate or benzylamine, enabling enantioselective acylation or aminolysis (Table 2).

Table 2. Enzymatic Resolution of Bicyclic Intermediates

SubstrateReaction PartnerTime (h)Conversion (%)ee Product (%)ee Substrate (%)
(±)-3H₂O5.543>9975
(±)-4Vinyl butyrate0.17519496
(±)-6Benzylamine3.0509998

ee = Enantiomeric excess

Optimization Strategies

  • Solvent Selection : iPr₂O enhances enzyme stability at 60°C.

  • Additives : ZnI₂ (20 mol%) improves reaction rates by activating the cobalt catalyst.

Final Isolation as Fumarate Salt

The free base is converted to the fumarate salt for improved stability and solubility.

Salt Formation Protocol

  • Acid-Base Reaction : Equimolar fumaric acid is added to the free base in aqueous ethanol.

  • Crystallization : Slow evaporation at 4°C yields crystalline UB-165 fumarate (35.08 mg/mL solubility in water).

Analytical Characterization

Critical quality control steps include:

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm bicyclic structure and substitution patterns.

  • Chiral HPLC : Validates enantiomeric purity (>99% ee).

  • X-ray Crystallography : Resolves absolute configuration of the fumarate salt.

Comparative Analysis of Methods

MethodAdvantagesLimitations
Cobalt CatalysisHigh yields (79–95%), broad scopeRequires toxic solvents (DCE)
Enzymatic ResolutionExcellent enantioselectivity (>99%)Low throughput (5–5.5 h)
Fumarate IsolationEnhances pharmaceutical stabilityReduces solubility in organic solvents

Chemical Reactions Analysis

Types of Reactions

UB 165 fumarate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various analogs with different functional groups .

Scientific Research Applications

Nicotinic Acetylcholine Receptor Modulation

One of the primary applications of but-2-enedioic acid; 2-(6-chloropyridin-3-yl)-9-azabicyclo[4.2.1]non-2-e is its role as a selective agonist for nicotinic acetylcholine receptors (nAChRs). It exhibits full agonistic activity at the α3β2 isoform and partial agonistic activity at the α4β2 isoform of nAChRs. This selective action suggests potential therapeutic benefits in treating cognitive deficits associated with neurodegenerative diseases such as Alzheimer's disease.

Cognitive Enhancement

Studies indicate that this compound could enhance cognitive function and memory by modulating cholinergic signaling pathways. Its selective action on specific nAChR subtypes may provide advantages over non-selective agonists, potentially leading to reduced side effects and improved therapeutic outcomes.

Binding Affinity Studies

Research has demonstrated that but-2-enedioic acid; 2-(6-chloropyridin-3-yl)-9-azabicyclo[4.2.1]non-2-e has significant binding affinity for nAChRs, particularly the α3β2 subtype. Interaction studies often employ radiolabeled ligands to assess binding kinetics and affinity, providing insights into the compound's efficacy as a therapeutic agent.

In Vivo Studies

In vivo studies have evaluated the effects of this compound on behavior and cognition in animal models. These studies aim to understand its potential in enhancing cognitive function and addressing conditions such as cognitive impairment associated with aging or neurodegenerative diseases.

Mechanism of Action

UB 165 fumarate exerts its effects by binding to neuronal nicotinic acetylcholine receptors. As a full agonist at the α3β2 isoform and a partial agonist at the α4β2 isoform, it modulates the release of neurotransmitters like dopamine and noradrenaline. The binding of UB 165 fumarate to these receptors leads to the opening of ion channels, resulting in an influx of calcium ions and subsequent neurotransmitter release .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

UB-165 and Its Derivatives

UB-165 [(1R,6R)-5-(6-chloropyridin-3-yl)-9-azabicyclo[4.2.1]non-4-ene] is the free base form of the target compound. Studies by Gohlke et al. (2002) synthesized enantiopure diazine analogs of UB-165, revealing that the 6-chloropyridyl group is critical for nAChR binding. UB-165 acts as a partial agonist at α4β2 and α7 nAChR subtypes, with moderate affinity (Ki values in the nanomolar range). Its fumarate salt enhances aqueous solubility, a common strategy for improving pharmacokinetic properties in drug development .

Table 1: Key Pharmacological Data for UB-165 and Derivatives
Compound nAChR Subtype Affinity (Ki, nM) Key Structural Feature Reference
UB-165 (free base) α4β2: ~5.2; α7: ~120 6-Chloropyridyl substituent
Diazine analog of UB-165 α4β2: ~8.7; α7: ~150 Diazine ring substitution
Target compound (fumarate) Not reported (inferred similar) Fumarate counterion

Natural Neurotoxins: Anatoxin-a and Homoanatoxin-a

Anatoxin-a (2-acetyl-9-azabicyclo[4.2.1]non-2-ene) and homoanatoxin-a (2-propanoyl analog) are potent neurotoxins produced by cyanobacteria. Both share the 9-azabicyclo[4.2.1]nonene core but differ in acyl substituents. Anatoxin-a binds irreversibly to nAChRs, causing lethal depolarization of neuromuscular junctions (LD50: 200–250 μg/kg in mice).

Table 2: Structural and Toxicological Comparison
Compound Core Structure Substituent Toxicity (LD50) Receptor Action
Anatoxin-a 9-azabicyclo[4.2.1]non-2-ene 2-Acetyl 200–250 μg/kg Irreversible agonist
Target compound 9-azabicyclo[4.2.1]non-2-ene 6-Chloropyridyl Not reported Reversible partial agonist
Homoanatoxin-a 9-azabicyclo[4.2.1]non-2-ene 2-Propanoyl ~179 Da Irreversible agonist

Therapeutic Potential and Challenges

The target compound’s partial agonism at α4β2 nAChRs positions it as a candidate for treating cognitive deficits and addiction. However, its structural similarity to neurotoxins necessitates rigorous safety profiling. Future research should focus on subtype specificity, metabolic stability, and in vivo efficacy to advance therapeutic applications .

Biological Activity

But-2-enedioic acid; 2-(6-chloropyridin-3-yl)-9-azabicyclo[4.2.1]non-2-ene, commonly referred to as UB 165 fumarate, is a complex organic compound notable for its unique bicyclic structure and potential therapeutic applications. This article explores the biological activity of this compound, particularly its interaction with nicotinic acetylcholine receptors (nAChRs), and its implications for treating neurodegenerative diseases.

Chemical Structure and Properties

  • Molecular Formula : C17H19ClN2O
  • Molecular Weight : Approximately 350.8 g/mol
  • Structural Features : The compound features a fused bicyclic system and a pyridine ring, contributing to its biological activity.

But-2-enedioic acid; 2-(6-chloropyridin-3-yl)-9-azabicyclo[4.2.1]non-2-ene acts primarily as a selective agonist for nicotinic acetylcholine receptors:

  • Full Agonist : α3β2 isoform
  • Partial Agonist : α4β2 isoform

These interactions are crucial for neurotransmission and can influence various neurological processes, particularly in enhancing cognitive function and memory retention.

Biological Activity and Therapeutic Implications

Research indicates that this compound has significant implications for treating cognitive deficits associated with neurodegenerative diseases such as Alzheimer's disease. Its selective action on nAChR subtypes may provide therapeutic benefits with reduced side effects compared to non-selective agonists like nicotine.

Cognitive Enhancement

Studies have shown that but-2-enedioic acid; 2-(6-chloropyridin-3-y)-9-azabicyclo[4.2.1]non-2-e can enhance cognitive function through modulation of cholinergic signaling pathways. This modulation is particularly relevant in conditions characterized by cholinergic deficits.

Case Studies and Research Findings

  • Binding Affinity Studies :
    • Interaction studies using radiolabeled ligands have demonstrated significant binding affinity for the α3β2 subtype of nAChRs.
    • These studies provide insights into the compound's potential efficacy as a therapeutic agent.
  • In Vivo Studies :
    • Animal model studies have evaluated the effects of the compound on behavior and cognition, showing promising results in enhancing memory and learning capabilities.
  • Comparative Analysis :
    A comparative analysis with other compounds highlights the unique selectivity of but-2-enedioic acid; 2-(6-chloropyridin-3-y)-9-azabicyclo[4.2.1]non-2-e:
Compound NameReceptor SelectivityUnique Features
But-2-enedioic acid; 2-(6-chloropyridin-3-y)-9-azabicyclo[4.2.1]non-2-eFull agonist at α3β2Selective action with potential cognitive benefits
CaffeidineModerate selectivitySimilar structure but different pharmacodynamics
DA 58849High selectivityFocused on cognitive enhancement
NicotineNon-selectiveBroad action across multiple receptor subtypes

Q & A

Basic Question: What experimental methodologies are recommended for synthesizing and characterizing but-2-enedioic acid;2-(6-chloropyridin-3-yl)-9-azabicyclo[4.2.1]non-2-ene?

Methodological Answer:
Synthesis should begin with a modular approach, leveraging cycloaddition or cross-coupling reactions to assemble the bicyclic and pyridinyl moieties. For characterization:

  • Spectroscopic Analysis : Use high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) to confirm molecular weight and structural motifs (e.g., chloropyridinyl groups).
  • Chromatographic Purity : Employ HPLC or UPLC with UV/Vis detection to assess purity, referencing retention times against known intermediates .
  • Crystallography : If crystalline forms are obtained, single-crystal X-ray diffraction can resolve stereochemical ambiguities in the bicyclic system .

Basic Question: What are the recommended storage conditions and stability considerations for this compound?

Methodological Answer:

  • Storage : Store in airtight containers under inert gas (e.g., argon) at –20°C to minimize hydrolysis or oxidation. Avoid exposure to moisture due to potential reactivity of the enedioic acid moiety .
  • Stability Monitoring : Conduct accelerated stability studies (e.g., 40°C/75% relative humidity for 4 weeks) with periodic HPLC analysis to detect degradation products. Note that stability data for analogous bicyclic compounds may lack specificity, necessitating empirical validation .

Advanced Question: How can computational modeling optimize reaction pathways for synthesizing this compound?

Methodological Answer:

  • Quantum Chemical Calculations : Use density functional theory (DFT) to map potential energy surfaces for key steps (e.g., ring-closing or chloropyridinyl incorporation). Software like Gaussian or ORCA can predict transition states and intermediates .
  • Reaction Path Search : Apply the anharmonic downward distortion following (ADDF) method to identify low-energy pathways, reducing trial-and-error experimentation .
  • CRDC Alignment : Align with RDF2050112 (reaction fundamentals) to integrate computational insights into reactor design, such as optimizing temperature/pressure gradients .

Advanced Question: How should researchers address contradictions between computational predictions and experimental results in reaction mechanisms?

Methodological Answer:

  • Multi-Method Validation : Cross-validate computational models with kinetic isotope effect (KIE) studies or isotopic labeling to trace reaction pathways.
  • Feedback Loops : Implement ICReDD’s framework, where experimental outliers (e.g., unexpected byproducts) are fed back into computational models to refine transition-state geometries .
  • Statistical Comparison : Use Bayesian inference to quantify uncertainties in computational predictions versus experimental yields, as advocated in comparative methodological frameworks .

Advanced Question: What methodologies are appropriate for assessing acute toxicity and handling exposure risks?

Methodological Answer:

  • In Vitro Screening : Use HepG2 cell lines for preliminary cytotoxicity assays, focusing on mitochondrial membrane potential disruption.
  • In Vivo Protocols : Follow OECD Guidelines 423 (acute oral toxicity) with rodent models, monitoring for neurobehavioral effects linked to chloropyridinyl derivatives .
  • Exposure Mitigation : Adhere to PPE protocols (e.g., NIOSH-certified eye protection, nitrile gloves) and ensure immediate decontamination with soap/water for skin contact, as outlined in safety frameworks .

Advanced Question: How can environmental persistence and degradation pathways be evaluated for this compound?

Methodological Answer:

  • Atmospheric Fate Studies : Use smog chamber experiments to simulate photodegradation under UV light, quantifying half-lives and identifying intermediates via GC-MS .
  • Aquatic Degradation : Conduct OECD 309 tests to assess aerobic mineralization in water-sediment systems, with LC-MS/MS tracking metabolite formation.
  • Hazardous Byproduct Screening : Align with RDF2050104 (separation technologies) to isolate and characterize degradation products .

Advanced Question: What reactor design principles are critical for scaling up synthesis while maintaining stereochemical integrity?

Methodological Answer:

  • Continuous Flow Systems : Implement microreactors with precise temperature control to enhance heat transfer and minimize racemization in bicyclic systems.
  • Process Analytics : Integrate inline FTIR or Raman spectroscopy for real-time monitoring of reaction progress, as per RDF2050108 (process control) .
  • Scale-Up Protocols : Use dimensionless scaling parameters (e.g., Reynolds number) to maintain mixing efficiency and shear stress profiles during transition from lab-to-pilot scale .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.